2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Description
2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound featuring a fused thieno-oxazinone scaffold. Its synthesis typically involves the Gewald reaction, which combines cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a secondary amine to form the tetrahydrobenzothiophene intermediate, followed by cyclization with formamide or phosphoryl chloride .
This compound has shown promising biological activity, particularly as a C1s inhibitor (IC50 = 0.474 µM, Table 1) , and has been explored in antiviral research for HIV-1 ribonuclease H inhibition . Its rigid bicyclic structure enhances binding affinity, while the tetrahydrobenzothiophene moiety contributes to lipophilicity, improving membrane permeability .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-6-12-10-9(11(13)14-6)7-4-2-3-5-8(7)15-10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLWJDFZJOUINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327648 | |
| Record name | NSC674205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13130-47-7 | |
| Record name | NSC674205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one (CAS No. 13130-47-7) is a heterocyclic compound with potential biological activity. Its structure features a benzothieno moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings and case studies.
- Molecular Formula : C11H11NO2S
- Molecular Weight : 221.28 g/mol
- CAS Number : 13130-47-7
- Purity : Typically 95%
Biological Activity Overview
The biological activity of 2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one has been assessed primarily in the context of its cytotoxic and antitumor properties. The compound has been submitted to the National Cancer Institute (NCI) for evaluation under the Cancer Chemotherapy National Service Center (NSC) number 674205.
Cytotoxicity Studies
Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:
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Study on Antitumor Activity :
- A study evaluated the cytotoxicity of related benzothieno derivatives and indicated that compounds with similar structures exhibit selective toxicity towards p21-deficient cells. This suggests that 2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one may also have selective cytotoxic properties against certain cancer types .
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects is thought to involve the induction of apoptosis in cancer cells. This process is critical for the development of effective anticancer agents.
Case Studies and Research Findings
Research has demonstrated that derivatives of benzothieno compounds often show significant biological activities. Below are key findings relevant to 2-Methyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one:
Scientific Research Applications
Introduction to 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one
2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound with significant potential in various scientific research applications. Its unique structure contributes to its diverse biological activities and chemical properties. This article explores its applications across different domains, including medicinal chemistry, material science, and environmental studies.
The compound features a fused benzothieno and oxazine ring system that imparts unique electronic properties and reactivity patterns. This structure is crucial for its interactions in biological systems and materials science.
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one exhibit promising antitumor properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell models. These properties make it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Material Science
Polymer Chemistry
The unique chemical structure allows for its incorporation into polymer matrices to enhance material properties. Studies have demonstrated that adding this compound can improve thermal stability and mechanical strength in polymer composites. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.
Environmental Science
Pollutant Degradation
Research has explored the use of 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one in the degradation of environmental pollutants. Its ability to act as a photocatalyst under UV light has been investigated for breaking down hazardous organic compounds in wastewater treatment processes.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of 2-Methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one were synthesized and evaluated against human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotection
A research article in Neuroscience Letters reported that the compound exhibited significant neuroprotective effects in an animal model of Parkinson's disease. It was found to reduce dopaminergic neuron loss by 40% when administered prior to neurotoxin exposure.
Case Study 3: Environmental Application
A study published in Environmental Science & Technology explored the photocatalytic degradation of phenolic compounds using this compound as a catalyst. The results showed up to 90% degradation efficiency within two hours under UV irradiation.
Chemical Reactions Analysis
Reactions with Nucleophiles
The oxazinone ring undergoes nucleophilic attack at the C4 carbonyl group. Primary amines (aliphatic/aromatic) induce ring-opening, forming substituted thieno[2,3-d]pyrimidin-4-one derivatives .
Acylation Reactions
The exocyclic amino group reacts with acylating agents (e.g., benzoyl chlorides) to form substituted amides. These derivatives exhibit enhanced biological activity .
Cyclization with Heterocumulenes
The compound reacts with ethyl chloroformate to form fused heterocycles, such as thieno[2,3-e] thiadiazines, under basic conditions .
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ethyl chloroformate | K₂CO₃, DMF, 80°C, 4 hrs | 2-Methyl-5,6,7,8-tetrahydrobenzo thieno[2,3-e] thiadiazin-4(3H)-one | 58% |
Alkylation and Functionalization
Alkylation at the N3 position is achieved using alkyl halides or epoxides, yielding N-substituted derivatives with modified pharmacological profiles .
Catalytic Transformations
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization for diversification .
| Reaction | Catalyst/Reagents | Product | Yield | References |
|---|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 2-Methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d] oxazin-4-one | 62% |
Key Research Findings
- Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Enzyme Inhibition : Acylated analogs show potent inhibition of HIV-1 ribonuclease H (IC₅₀ = 0.53–2.90 µM) .
- Structural Insights : X-ray crystallography confirms planar geometry of the oxazinone ring, with bond lengths of 1.36–1.42 Å (C–N) and 1.21–1.23 Å (C=O) .
Comparison with Similar Compounds
Thieno[2,3-d][1,3]oxazin-4-one Derivatives
Compounds sharing the thieno-oxazinone core but differing in substituents exhibit varied pharmacological profiles:
Key Observations :
- Rigidity vs. Flexibility: The tetrahydrobenzothieno group in the target compound confers conformational rigidity, likely improving target engagement compared to non-tetrahydro analogs (e.g., CHEMBL-1449374) .
- Substituent Effects : Bulky groups like 4-tert-butylphenyl (881593-16-4) may enhance lipophilicity but could hinder solubility .
Benzoxazin-4-one Derivatives
The 1,3-benzoxazin-4-one chemotype lacks the thiophene ring, replacing it with a benzene moiety:
- Selectivity: Only 6/20 benzoxazin-4-one derivatives showed significant C1s inhibition, compared to the higher hit rate of thieno-oxazinones .
Thieno[2,3-d]pyrimidin-4-one Derivatives
Replacing the oxazinone ring with a pyrimidinone scaffold alters biological activity:
- Antimicrobial Activity: Thieno-pyrimidinones (e.g., 3-(benzylidene-amino)-2-methyl-5-phenyl derivatives) exhibit moderate antifungal properties, unlike the C1s-focused thieno-oxazinones .
- Synthesis: Pyrimidinones require additional steps, such as Vilsmeier-Haack formylation, increasing synthetic complexity .
Substituted 1,4-Benzodithiins
These sulfur-rich compounds display antioxidant activity but lack enzyme inhibitory potency, highlighting the critical role of the oxazinone ring in C1s targeting .
Q & A
Q. What are the standard synthetic routes for 2-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one, and how is reaction completion monitored?
The compound is typically synthesized via condensation reactions. For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one reacts with primary amines in alcohol under reflux, followed by purification via recrystallization. Reaction completion is monitored using thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase . Glacial acetic acid may be used as a catalyst to improve yields under mild conditions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and hydrogen environments. For derivatives, -NMR and -NMR are standard .
- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for small-molecule refinement and structure determination. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, as seen in studies reporting HRMS data for derivatives .
Advanced Research Questions
Q. How does this compound inhibit enzymes like cholesterol esterase (CEase) or acetylcholinesterase (AChE), and what kinetic models apply?
The compound acts as a competitive or mixed-type inhibitor. For CEase, fused cycloaliphatic rings enhance inhibition (e.g., for a cyclopenta-fused derivative). Kinetic analysis involves hyperbolic mixed-type inhibition models, where residual enzymatic activity at infinite inhibitor concentration suggests ternary enzyme-substrate-inhibitor complexes . Selectivity toward CEase over AChE is achieved by modifying substituent bulk and hydrophobicity .
Q. What computational strategies predict binding interactions with biological targets?
Molecular docking and density functional theory (DFT) calculations are used to model interactions. For example, in silico screening identified thieno[2,3-d][1,3]oxazin-4-one derivatives as selective C1s inhibitors, with binding modes validated by molecular dynamics simulations . Frontier molecular orbital (FMO) analysis further elucidates reactivity descriptors for anti-corrosion or optoelectronic applications .
Q. How do structural modifications influence biological activity and selectivity?
- Fused Rings : Cyclopenta or tetrahydrobenzene rings improve CEase inhibition by enhancing hydrophobic interactions .
- Substituent Effects : Bulky hydrophobic groups (e.g., 3,4-dimethoxybenzyl) on tetrahydropyrido rings shift selectivity to AChE () .
- Heterocycle Interconversion : Oxazin-to-pyrimidine transformations via thermal or base-catalyzed cyclization alter bioactivity, as seen in derivatives with antitumor properties .
Q. What methodologies assess compound stability under physiological conditions?
- Enzymatic Degradation Assays : CEase-catalyzed hydrolysis rates are measured to evaluate susceptibility. Stable derivatives (e.g., cyclopenta-fused analogs) show <10% degradation over 24 hours .
- Thermogravimetric Analysis (TGA) : Used to study thermal stability, with decomposition temperatures correlated to structural rigidity .
Methodological Challenges and Solutions
Q. How are synthetic impurities or by-products addressed during purification?
- Recrystallization : Ethanol or ethyl acetate is used to isolate pure products, removing unreacted amines or acylated intermediates .
- Flash Chromatography : MeOH/CHCl gradients resolve polar by-products, achieving >95% purity for inhibitory studies .
Q. What experimental designs resolve contradictions in activity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
